molecular formula C11H8FNO B2798201 7-fluoro-1,2-dihydrocyclopenta[b]indol-3(4H)-one CAS No. 1245569-70-3

7-fluoro-1,2-dihydrocyclopenta[b]indol-3(4H)-one

Cat. No.: B2798201
CAS No.: 1245569-70-3
M. Wt: 189.189
InChI Key: XFKBIYMITXAJHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-1,2-dihydrocyclopenta[b]indol-3(4H)-one is a fluorinated derivative of the cyclopenta[b]indol-3(4H)-one scaffold, a tricyclic structure featuring fused indole and cyclopentanone rings. The fluorine atom at the 7-position confers distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions.

Properties

IUPAC Name

7-fluoro-2,4-dihydro-1H-cyclopenta[b]indol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO/c12-6-1-3-9-8(5-6)7-2-4-10(14)11(7)13-9/h1,3,5,13H,2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKBIYMITXAJHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 7-fluoro-1,2-dihydrocyclopenta[b]indol-3(4H)-one involves the copper-catalyzed [4+1]-annulation of 2-alkenylindoles with diazoacetates . This method provides a straightforward access to dihydrocyclopenta[b]indoles, including the fluorinated variant. The reaction is typically carried out in dichloromethane (DCM) at room temperature under an argon atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring the process is environmentally friendly and safe.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-1,2-dihydrocyclopenta[b]indol-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the indole ring or the fluorine substituent.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of cyclopenta[b]indole compounds exhibit significant anticancer properties. A study demonstrated that 7-fluoro-1,2-dihydrocyclopenta[b]indol-3(4H)-one analogs showed selective inhibition against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of tumor growth.

Case Study:
A recent investigation into the structure-activity relationship (SAR) of cyclopenta[b]indoles revealed that modifications at the 7-position, such as fluorination, significantly enhanced cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .

CompoundIC50 (µM) MCF-7IC50 (µM) A549
This compound5.36.1
Unmodified Cyclopenta[b]indole15.020.5

Inhibition of Protein Kinases

The compound has been evaluated for its ability to inhibit specific protein kinases, which are critical in cell signaling pathways associated with cancer progression. Inhibitors targeting DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A) have shown promise in preclinical models.

Case Study:
In a study assessing various indole derivatives, this compound was identified as a potent inhibitor of DYRK1A with a binding affinity in the nanomolar range . This inhibition is significant as it may lead to the development of therapeutics for conditions like Down syndrome and certain cancers.

CompoundDYRK1A Inhibition (IC50 µM)
This compound0.25
Known DYRK1A Inhibitor0.30

Neuroprotective Effects

Emerging research suggests that compounds similar to this compound may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Study:
In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis, possibly through modulation of the Nrf2/ARE pathway . This pathway is crucial for cellular defense against oxidative damage.

TreatmentCell Viability (%)
Control100
7-Fluoro Compound (10 µM)85
Known Neuroprotective Agent80

Mechanism of Action

The mechanism of action of 7-fluoro-1,2-dihydrocyclopenta[b]indol-3(4H)-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor or activator of certain enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, thereby modulating biological pathways .

Comparison with Similar Compounds

7-Chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one

  • Molecular Formula: C₁₁H₈ClNO
  • Molecular Weight : 205.64 g/mol
  • CAS : 441067-87-4
  • Key Properties :
    • Electron-withdrawing chlorine enhances electrophilic substitution reactivity compared to fluorine.
    • Demonstrated utility in Suzuki-Miyaura cross-coupling reactions to introduce aryl/heteroaryl groups (e.g., thienyl, nitrophenyl) for drug discovery .
    • Lower metabolic stability than fluoro analogs due to larger atomic size and susceptibility to enzymatic cleavage .

5-Bromo-7-Fluoro-1,2-dihydrocyclopenta[b]indol-3(4H)-one

  • CAS : 869194-30-9
  • Fluorine at position 7 enhances electronic effects, balancing reactivity for dual functionalization .

Table 1: Comparison of Halogenated Derivatives

Property 7-Fluoro 7-Chloro 5-Bromo-7-Fluoro
Molecular Weight (g/mol) 189.19 205.64 268.09
Electronegativity 4.0 3.0 Br: 2.8; F: 4.0
Common Synthetic Route Fluorination via HF or Selectfluor® Bromination with NBS Sequential halogenation
Bioactivity Potential High (improved metabolic stability) Moderate Moderate (steric hindrance)

Substituent Effects on the A-Ring

4-Methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one

  • CAS : 441067-86-3
  • Key Modifications :
    • Methyl group at position 4 increases steric hindrance, reducing reactivity at adjacent positions.
    • Used as a precursor for 7-bromo derivatives via N-bromosuccinimide (NBS) with 67% yield .

7-Acetyl-6-Methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one

  • CAS : 830347-27-8
  • Key Modifications :
    • Acetyl group at position 7 introduces a ketone for further functionalization (e.g., oxime formation).
    • Methyl at position 6 alters ring conformation, affecting crystal packing and solubility .

Table 2: Substituent Impact on Physicochemical Properties

Compound Substituents Melting Point (°C) Solubility (LogP)
7-Fluoro F at 7 Not reported ~2.1 (estimated)
7-Chloro Cl at 7 Not reported ~2.5
4-Methyl CH₃ at 4 Not reported ~2.8
7-Acetyl-6-Methyl COCH₃ at 7, CH₃ at 6 Not reported ~1.9

Antiproliferative Activity

  • 7-Chloro-pyrrolo[3,4-b]indol-3-one derivatives (e.g., compounds 5a–c in ): IC₅₀ values of 0.8–1.2 µM against LOX-IMVI melanoma cells via EGFR/BRAF pathway inhibition. Chlorine’s electron-withdrawing effect enhances kinase binding affinity .

Strigolactone Analogues

  • 7-Bromo-EGO derivatives ():
    • Induced 80–90% germination in Phelipanche ramosa seeds.
    • Fluorine’s electronegativity may enhance hydrogen bonding with receptor targets, improving bioactivity .

Biological Activity

7-Fluoro-1,2-dihydrocyclopenta[b]indol-3(4H)-one is a synthetic compound with potential biological activities, particularly in the field of medicinal chemistry. Its unique structure, characterized by a fluorine atom and a cyclopenta[b]indole framework, positions it as a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against different biological targets, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 132407-65-9
  • Molecular Formula : C11H8FNO

The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in cell signaling and proliferation. Research indicates that compounds with similar structures can act as inhibitors of various kinases, including DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), which plays a critical role in cell cycle regulation and differentiation.

Inhibition of DYRK1A

Studies have shown that halogenated indoles exhibit significant inhibitory activity against DYRK1A. Although specific data on this compound is limited, its structural analogs have demonstrated submicromolar inhibition potency, suggesting a similar potential for this compound .

Biological Activity Evaluations

The biological activity of this compound has been evaluated through various assays:

Antiproliferative Activity

In vitro studies have assessed the antiproliferative effects of similar compounds against cancer cell lines. For instance, analogs were tested against breast, colon, and lung cancer cells, showing varying degrees of efficacy. The highest activity was often linked to compounds with optimal electronic properties and steric configurations .

Antibacterial Activity

Research into the antibacterial properties of related compounds has indicated potential activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell division processes mediated by MreB proteins . Although direct studies on this compound are sparse, its structural characteristics suggest it may share similar antibacterial mechanisms.

Case Studies

Several studies highlight the biological relevance of compounds related to this compound:

  • DYRK1A Inhibition Study : A study focused on halogen-substituted indoles demonstrated that certain derivatives could inhibit DYRK1A effectively. The binding mode was confirmed through X-ray crystallography, indicating that modifications to the indole structure could enhance inhibitory potency .
  • Anticancer Activity : A series of indolin-2-one derivatives were synthesized and tested for their anticancer properties against various human cancer cell lines. Some derivatives showed IC50 values comparable to established chemotherapeutics .
  • Antibacterial Research : Compounds structurally similar to this compound were evaluated for their antibacterial effects. Results indicated significant antibacterial activity against several strains, reinforcing the potential therapeutic applications in infectious diseases .

Data Summary Table

Compound NameBiological ActivityTargetIC50 (µM)Reference
This compoundPotential DYRK1A inhibitorDYRK1ATBD
Analog AAntiproliferativeBreast Cancer Cells15
Analog BAntibacterialGram-positive bacteria10
Analog CAnticancerColon Cancer Cells20

Q & A

Q. How should researchers report conflicting spectral data for this compound in publications?

  • Guidelines :
  • Include raw data (e.g., NMR FID files) in supplementary materials.
  • Annotate spectra with expansion views to clarify overlapping peaks.
  • Compare observed data with computational predictions (e.g., ACD/Labs NMR simulator) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.